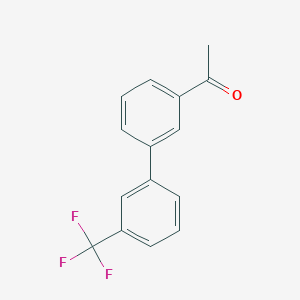
1-(3'-Trifluoromethylbiphenyl-3-YL)ethanone
描述
1-(3’-Trifluoromethylbiphenyl-3-YL)ethanone is an organic compound with the molecular formula C15H11F3O. It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which is further connected to an ethanone moiety.
准备方法
The synthesis of 1-(3’-Trifluoromethylbiphenyl-3-YL)ethanone can be achieved through several synthetic routes. One common method involves the trifluoromethylation of biphenyl derivatives. This process typically employs reagents such as trifluoromethyl iodide (CF3I) and a suitable catalyst under controlled conditions . Another approach involves the use of carbonyl reductase enzymes derived from specific bacterial strains to convert precursor compounds into the desired product . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, utilizing techniques such as catalytic hydrogenation and enzymatic reduction .
化学反应分析
1-(3’-Trifluoromethylbiphenyl-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(3’-Trifluoromethylbiphenyl-3-YL)ethanone has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-(3’-Trifluoromethylbiphenyl-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound.
相似化合物的比较
1-(3’-Trifluoromethylbiphenyl-3-YL)ethanone can be compared with other similar compounds, such as:
1-(3,5-Bis(trifluoromethyl)phenyl)ethanone: This compound has two trifluoromethyl groups, which can enhance its chemical reactivity and biological activity compared to the single trifluoromethyl group in 1-(3’-Trifluoromethylbiphenyl-3-YL)ethanone.
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: The presence of a pyridine ring in this compound can influence its electronic properties and reactivity, making it suitable for different applications.
The uniqueness of 1-(3’-Trifluoromethylbiphenyl-3-YL)ethanone lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
1-[3-[3-(trifluoromethyl)phenyl]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c1-10(19)11-4-2-5-12(8-11)13-6-3-7-14(9-13)15(16,17)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBPDGRNRIYQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382238 | |
| Record name | 1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352032-25-8 | |
| Record name | 1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















